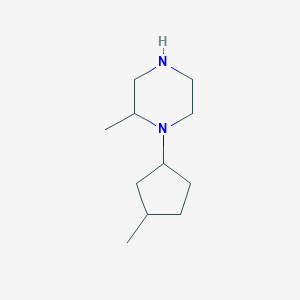![molecular formula C23H22N2O5 B13202695 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid typically involves the use of commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected amino acids. The Arndt-Eistert protocol is a common method used, which involves the conversion of α-amino acids to β-amino acids in two steps with high yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of automated peptide synthesizers and large-scale reactors would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and acid chlorides . The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of sodium azide in the presence of isobutoxycarbonyl chloride can lead to the formation of azides, which are useful intermediates in peptide synthesis .
Applications De Recherche Scientifique
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a coupling agent in peptide synthesis due to its stability and reactivity.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a coupling agent in peptide synthesis by forming stable bonds between amino acids. The molecular targets include amino acid residues, and the pathways involved are those related to peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid is unique due to its oxazole ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring precise control over chemical reactions and stability under various conditions.
Propriétés
Formule moléculaire |
C23H22N2O5 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C23H22N2O5/c1-13(2)11-19-20(21(26)27)30-22(24-19)25-23(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,26,27)(H,24,25,28) |
Clé InChI |
VRLCARRTIJSLCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(OC(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


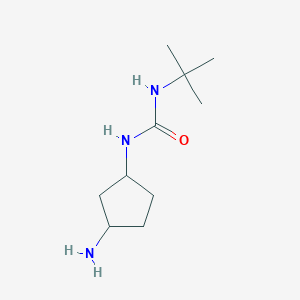
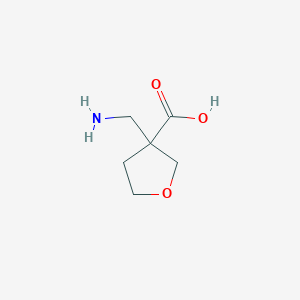
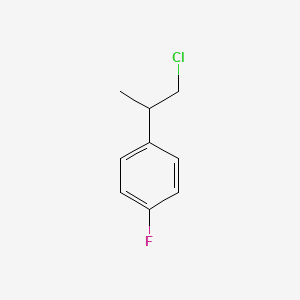
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)


![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)
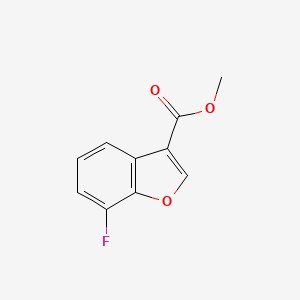
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)


